molecular formula C17H18ClN3O3 B2544652 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034321-07-6

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2544652
CAS No.: 2034321-07-6
M. Wt: 347.8
InChI Key: ZDFPWCPRLOUXLA-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic compound that has garnered attention due to its multifaceted applications in scientific research and industry. With a complex molecular structure, this compound demonstrates a unique combination of properties that make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves several key steps:

  • Formation of 5-Chloropyrimidin-2-yl: This intermediate is synthesized through chlorination reactions using pyrimidine derivatives.

  • Linking to Pyrrolidin-1-yl: The chloropyrimidine is then reacted with pyrrolidine under controlled conditions to ensure proper binding and formation of the 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl group.

  • Coupling with o-Tolyloxyethanone: The final step involves coupling the intermediate with o-tolyloxyethanone through etherification or esterification reactions.

Industrial Production Methods

Industrially, the production may involve scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-efficiency. Use of continuous flow reactors, high-throughput screening of catalysts, and automation are often employed to enhance productivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone undergoes a variety of reactions including:

  • Oxidation: Converts it to higher oxidation states, often altering its reactivity.

  • Reduction: Reduces functional groups leading to different derivatives.

  • Substitution: Nucleophilic and electrophilic substitution reactions modify its structure.

Common Reagents and Conditions

Reactions with this compound often involve reagents like potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various halides (for substitution). Conditions usually involve standard laboratory setups, including controlled temperatures and inert atmospheres.

Major Products

Depending on the reactions, the major products may include:

  • Oxidized forms: More reactive oxygen-containing derivatives.

  • Reduced forms: Hydrogenated compounds with altered physical properties.

  • Substituted derivatives: Compounds with different functional groups introduced.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is utilized as a precursor for synthesizing complex molecules and studying reaction mechanisms.

Biology

It serves as a tool in biological studies for probing cellular processes, enzyme interactions, and metabolic pathways.

Medicine

In the medical field, its analogs are investigated for potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

Industrially, it is used in the production of specialty chemicals, polymers, and advanced materials with specific applications in electronics and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and nucleic acids. By binding to these targets, it modulates biochemical pathways, influencing cellular activities and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

  • 1-(3-((5-Iodopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

  • 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Uniqueness

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone stands out due to its specific chlorine substitution, which impacts its reactivity, stability, and interactions compared to its bromine, iodine, or fluorine counterparts.

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Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-12-4-2-3-5-15(12)23-11-16(22)21-7-6-14(10-21)24-17-19-8-13(18)9-20-17/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFPWCPRLOUXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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